molecular formula C18H17NO4S B2810705 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide CAS No. 852438-69-8

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide

Cat. No. B2810705
CAS RN: 852438-69-8
M. Wt: 343.4
InChI Key: JCBLHAFMPSKBAQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide, also known as DMTT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMTT is a heterocyclic compound that contains a thiophene ring and a benzamide moiety. Its unique structural features make it an interesting compound for further study.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide in lab experiments is its unique structural features, which make it an interesting compound for further study. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has been shown to have potential applications in a range of fields, including medicinal chemistry, cancer research, and neurodegenerative disease research. However, one limitation of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide. One area of interest is the development of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide and its potential applications in photodynamic therapy. Finally, research is needed to develop new synthesis methods for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide that could improve its solubility and make it easier to work with in lab experiments.

Synthesis Methods

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide can be synthesized through a multistep process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-aminothiophene to form the desired product, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent, as well as its potential as a therapeutic agent for cancer and neurodegenerative diseases. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has also been studied for its potential as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-23-17-10-6-5-9-16(17)18(20)19(14-7-3-2-4-8-14)15-11-12-24(21,22)13-15/h2-12,15H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBLHAFMPSKBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide

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